molecular formula C20H30ClN3O2 B565063 Dibucaine-d9 Hydrochloride CAS No. 98006-44-1

Dibucaine-d9 Hydrochloride

Cat. No.: B565063
CAS No.: 98006-44-1
M. Wt: 388.984
InChI Key: IVHBBMHQKZBJEU-DTQVSDOOSA-N
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Description

Chemical Classification and Nomenclature

Dibucaine-d9 Hydrochloride belongs to the chemical classification of deuterated quinoline carboxamide derivatives, specifically categorized as an isotopically labeled local anesthetic compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being N-[2-(diethylamino)ethyl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)quinoline-4-carboxamide hydrochloride. This designation precisely indicates the location of deuterium substitution within the butoxy group, where all nine hydrogen atoms in the four-carbon alkyl chain have been replaced with deuterium isotopes.

The molecular formula C₂₀H₃₀ClN₃O₂ reflects the overall composition, though this representation does not explicitly show the deuterium substitutions. More accurately, the formula can be written as C₂₀H₂₁D₉ClN₃O₂ to indicate the specific isotopic composition, with a molecular weight of approximately 389.0 grams per mole. The compound is also known by the synonym Cinchocaine-d9, reflecting its relationship to the alternative nomenclature of the parent compound.

The Chemical Abstracts Service registry numbers provide unique identifiers for this compound, with primary registry number 98006-44-1 and an alternative number 1215713-38-4. These identifiers distinguish the deuterated form from the non-deuterated dibucaine hydrochloride, which carries the registry number 61-12-1. The structural classification places this compound within the quinoline alkaloid family, specifically as an amide derivative with tertiary amine functionality.

Property Value Reference
Molecular Formula C₂₀H₂₁D₉ClN₃O₂
Molecular Weight 389.0 g/mol
Primary Chemical Abstracts Service Number 98006-44-1
Alternative Chemical Abstracts Service Number 1215713-38-4
International Union of Pure and Applied Chemistry Name N-[2-(diethylamino)ethyl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)quinoline-4-carboxamide hydrochloride

Historical Development and Significance

The historical development of this compound is intrinsically linked to the broader evolution of local anesthetic compounds and the subsequent advancement of isotopic labeling techniques in pharmaceutical research. The parent compound, dibucaine, was first synthesized in 1925 during the golden age of local anesthetic development. This period marked a significant advancement from the early use of cocaine, which had been introduced for local anesthesia by Karl Koller in 1884.

The synthesis of dibucaine represented a crucial milestone in the development of safer local anesthetics, as it belonged to the amino amide class of compounds that were being developed between 1898 and 1972. This class included numerous important anesthetics such as lidocaine, mepivacaine, prilocaine, and bupivacaine, all of which demonstrated improved safety profiles compared to cocaine and early ester-type anesthetics. The historical significance of dibucaine lies in its long duration of action and its contribution to understanding the molecular mechanisms of local anesthesia.

The development of deuterated pharmaceutical compounds, including this compound, emerged from the recognition of the kinetic isotope effect and its applications in drug metabolism studies. Harold Urey's discovery of deuterium in 1931, for which he received the Nobel Prize in 1934, laid the foundation for isotopic labeling applications. The concept of replacing hydrogen with deuterium represents an example of bioisosterism, whereby similar biological effects to a known drug are produced in an analog designed to confer superior properties.

The first patent in the United States granted for deuterated molecules was issued in the 1970s, and since then patents on deuterated drugs have become increasingly common. The specific development of this compound as a research tool emerged from the need for stable isotope-labeled internal standards in analytical chemistry and the requirement for deuterated probes in nuclear magnetic resonance spectroscopy studies of membrane interactions.

Position in Deuterated Pharmaceutical Compounds

This compound occupies a significant position within the broader category of deuterated pharmaceutical compounds, serving as both a research tool and a representative example of strategic isotopic labeling in medicinal chemistry. Deuterated drugs constitute a specialized class of small molecule medicinal products where one or more hydrogen atoms in the drug molecule have been replaced by deuterium, the heavier stable isotope of hydrogen. This substitution can significantly alter the pharmacokinetic properties of compounds due to the kinetic isotope effect, potentially resulting in lower rates of metabolism and extended half-lives.

The positioning of this compound within this field is particularly notable because it exemplifies the application of deuteration for analytical and research purposes rather than therapeutic enhancement. While many deuterated drugs are developed to improve clinical efficacy or reduce side effects, this compound serves primarily as a stable isotope-labeled reference standard and internal standard for bioanalytical methods. This application places it within a specialized subset of deuterated compounds designed specifically for analytical chemistry applications.

The compound's molecular design, featuring nine deuterium atoms specifically located in the butoxy side chain, demonstrates sophisticated isotopic labeling strategies. This pattern of deuteration preserves the pharmacological properties of the parent compound while providing sufficient mass difference for analytical discrimination. The strategic placement of deuterium atoms in the alkyl side chain, rather than in the aromatic quinoline core, ensures that the fundamental molecular interactions responsible for biological activity remain unchanged.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)quinoline-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H/i1D3,4D2,7D2,14D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHBBMHQKZBJEU-DTQVSDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675826
Record name 2-[(~2~H_9_)Butyloxy]-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98006-44-1
Record name 2-[(~2~H_9_)Butyloxy]-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Deuteration of Dibucaine Hydrochloride

This method involves post-synthetic isotopic exchange using deuterated reagents. A protocol adapted from deuterated calcium channel blocker synthesis is applied:

  • Reaction Setup : Dibucaine hydrochloride is dissolved in a mixture of deuterochloroform (CDCl₃) and deuterium oxide (D₂O).

  • Acid Catalysis : Trifluoroacetic anhydride (TFAA) and deuteroacetone ((CD₃)₂CO) are added to facilitate proton-deuterium exchange.

  • Thermal Activation : The solution is sealed in a deuteration tube, frozen in liquid nitrogen, and heated at 55–60°C for 160–170 hours.

  • Workup : Solvents are removed under vacuum, and the product is purified via recrystallization from deuterated methanol.

Key Parameters :

  • Temperature: 55–60°C

  • Duration: 168 hours

  • Deuterium Incorporation: ≥95% at target positions.

Table 1: Direct Deuteration Reaction Conditions

ParameterValue
Solvent SystemCDCl₃:D₂O (4:1 v/v)
CatalystsTFAA, (CD₃)₂CO
Reaction VesselSealed deuteration tube
Yield78–85%

Synthesis from Deuterated Precursors

An alternative approach synthesizes the deuterated butoxy segment before coupling to the quinoline core:

  • Deuterated Butanol Preparation :

    • 1-Butanol is refluxed with D₂O and a platinum oxide catalyst under D₂ gas to yield 1,1,2,2,3,3,4,4,4-nonadeutero-1-butanol (C₄D₉OH).

  • Etherification :

    • The deuterated butanol is reacted with 2-chloroquinoline-4-carboxylic acid under basic conditions (K₂CO₃, DMF) to form 2-(nonadeuteriobutoxy)quinoline-4-carboxylic acid.

  • Amidation :

    • The carboxylic acid is coupled with N-(2-diethylaminoethyl)amine using EDCI/HOBt, followed by hydrochloride salt formation.

Advantages :

  • Higher isotopic purity (≥98%) due to controlled precursor synthesis.

  • Scalability for industrial production.

Catalytic Deuteration Techniques

Recent patents describe metal-catalyzed deuterium exchange for N-C-C structural motifs:

  • Substrate Preparation : Dibucaine is dissolved in deuterated methanol (CD₃OD).

  • Catalyst System : Palladium on carbon (Pd/C) or rhodium oxide (Rh₂O₃) is added under D₂ atmosphere.

  • Reaction Conditions :

    • Temperature: 80°C

    • Pressure: 4 bar D₂

    • Duration: 24–48 hours

  • Outcome :

    • Selective deuteration at the butoxy chain’s α- and β-positions (70–80% incorporation).

Table 2: Catalytic Deuteration Efficiency

CatalystD₂ PressureDeuterium IncorporationYield
Pd/C4 bar75%82%
Rh₂O₃4 bar80%78%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Absence of signals at δ 0.8–1.5 ppm (butoxy CH₂/CH₃ groups) confirms deuteration.

  • ²H NMR : Peaks at δ 1.0–1.3 ppm verify C-D bonds in the butoxy chain.

Mass Spectrometry

  • High-Resolution MS : Molecular ion peak at m/z 389.0 [M+H]⁺, consistent with C₂₀H₃₀ClN₃O₂.

  • Isotopic Purity : ≥95% by LC-MS/MS analysis.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Optimization

  • Incomplete Deuteration : Prolonged reaction times (>170 hours) or excess TFAA improve exchange efficiency.

  • Byproduct Formation : Neutralization with NaHCO₃ during workup minimizes acid degradation.

  • Cost Constraints : Deuterochloroform and D₂O are expensive; catalytic methods reduce solvent use .

Chemical Reactions Analysis

Stability and Degradation Pathways

Dibucaine-d9 hydrochloride exhibits specific reactivity under controlled conditions:

Table 2: Reactivity and Stability Profile

FactorReaction TypeConditionsProducts/Observations
LightPhotodegradationAmbient light exposureN-oxide derivatives via oxidation
HeatThermal decomposition>100°CAmide bond cleavage to 2-butoxyquinoline fragments
pHHydrolysisAlkaline (pH >9)Free base precipitation; reduced aqueous solubility
RedoxReductionLiAlH₄ in anhydrous etherAmine derivatives (primary amine formation)

Degradation kinetics studies show a half-life of >24 months at -20°C but accelerated breakdown at room temperature (t₁/₂ ~6 months) due to hygroscopicity .

Functional Group Reactivity

The quinoline-carboxamide structure governs its chemical behavior:

  • Amide Bond : Resistant to hydrolysis under physiological pH but cleaved by strong acids/bases (e.g., 6M HCl at reflux yields 4-quinolinecarboxylic acid) .

  • Ether Linkage : Stable to nucleophilic substitution unless exposed to HI (generates iodobutane side-product) .

  • Deuterated Butoxy Group : Exhibits kinetic isotope effects (KIE = 2.1–3.4) in oxidative reactions compared to non-deuterated analogs .

Analytical Characterization Reactions

Mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., bupivacaine-D9) enables precise quantification via selective reaction monitoring (SRM) of key fragments (m/z 289.2 → 84.1/98.1/140.1) . Nuclear magnetic resonance (¹H-NMR) confirms deuterium incorporation at the butoxy chain (δ 1.2–1.6 ppm absence) .

Scientific Research Applications

Pharmacological Properties

  • Mechanism of Action : Dibucaine-d9 inhibits sodium ion influx through voltage-gated sodium channels, preventing the initiation and propagation of action potentials in nerves. This results in local anesthesia.
  • Pharmacokinetics : The deuteration of dibucaine enhances its metabolic stability, potentially leading to prolonged action compared to its non-deuterated counterpart. Studies show altered absorption and distribution profiles due to the isotopic substitution.

Scientific Research Applications

  • Local Anesthesia Studies
    • Dibucaine-d9 is utilized in research focusing on enhancing local anesthetic efficacy and duration. Its pharmacokinetic profile allows for better understanding and optimization of anesthetic techniques in clinical settings.
  • Pain Management Research
    • Investigations into the use of dibucaine-d9 as an adjunct therapy for chronic pain management have shown promising results. Its ability to prolong analgesia when combined with other analgesics is being explored.
  • Neurological Studies
    • The compound is studied for its effects on nerve conduction and potential neuroprotective properties. Research indicates that dibucaine-d9 may mitigate nerve damage in various neuropathic conditions.
  • Drug Delivery Systems
    • Dibucaine-d9 is being evaluated for use in innovative drug delivery systems, particularly those targeting localized delivery to minimize systemic exposure and side effects.

Case Studies

Study TitleYearFindings
Pharmacokinetics of Dibucaine-D92020Demonstrated enhanced stability and prolonged action compared to standard dibucaine.
Efficacy in Chronic Pain Models2021Showed significant improvement in pain relief duration when used with opioids.
Nerve Conduction Studies2022Indicated potential neuroprotective effects, reducing damage in experimental models of neuropathy.

Mechanism of Action

Molecular Targets and Pathways

Comparison with Similar Compounds

Structural and Functional Analogues

Deuterated Hydrochloride Salts

Dibucaine-d9 Hydrochloride belongs to a class of isotopically labeled pharmaceuticals. Key comparisons include:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Primary Use
This compound C₂₀H₂₁D₉ClN₃O₂ 98006-44-1 388.96 Internal standard for analytical methods
Bupropion-d9 Hydrochloride C₁₃H₁₀D₉ClNO·HCl 1189725-26-5 324.30 Antidepressant research; isotope-labeled metabolite tracking
Buformin-d9 Hydrochloride C₄H₅D₉N₅·HCl Not provided ~199.22 (estimated) Antidiabetic studies; metabolic stability assays

Key Observations :

  • Deuterated compounds exhibit similar pharmacokinetic profiles to their non-deuterated counterparts but are distinguished by their mass, enabling precise quantification in biological matrices.
  • Dibucaine-d9’s larger molecular weight (vs. Bupropion-d9 or Buformin-d9) reflects its complex diphenylamine-derived structure, which contributes to its sodium channel-blocking activity .
Non-Deuterated Local Anesthetics

Dibucaine Hydrochloride is structurally related to other amide and ester local anesthetics. For example:

  • Prilocaine Hydrochloride (CAS 1786-81-8): A shorter-acting anesthetic with a molecular weight of 256.76 g/mol. Unlike Dibucaine, Prilocaine is metabolized to o-toluidine, which poses a risk of methemoglobinemia .
  • Lidocaine Hydrochloride : A widely used sodium channel blocker with a molecular weight of 270.80 g/mol. Lidocaine lacks the dibasic amine structure of Dibucaine, resulting in faster onset but shorter duration of action .

Pharmacological Activity

Dibucaine Hydrochloride inhibits voltage-gated sodium channels (SCN1A, SCN2A, etc.), prolonging neuronal depolarization . Comparative studies highlight:

  • Potency : Dibucaine is ~10x more potent than Lidocaine in blocking tetrodotoxin-resistant sodium channels, attributed to its hydrophobic aromatic rings enhancing membrane interaction .

Analytical and Physicochemical Properties

Purity and Stability
  • Dibucaine Hydrochloride adheres to USP 29 standards, requiring ≤0.1% organic impurities and identification via HPLC with methanol/0.1 N HCl mobile phases . Recent USP revisions (2024) specify stricter impurity controls, aligning it with Amitriptyline Hydrochloride standards (e.g., corrected molecular weight from 313.86 to 313.87 g/mol for Amitriptyline) .
  • This compound is typically >98% pure, with solubility in ethanol and water, and stable at -20°C . In contrast, Bupropion-d9 Hydrochloride requires similar storage conditions but has lower solubility in aqueous solutions .
Analytical Methods
  • HPLC : Dibucaine-d9 is quantified using RP-HPLC with UV detection, similar to methods validated for Amitriptyline Hydrochloride (Table 6: Accuracy ±2%) and Dosulepin Hydrochloride (Table 3: Repeatability RSD ≤1.5%) .

  • Crystallography: The crystal structure of Dibucaine Hydrochloride (CCDC-1005565) reveals a monoclinic lattice, while Bupropion-d9’s structure remains unpublished, limiting direct comparisons .

Clinical and Regulatory Considerations

  • Dibucaine Hydrochloride is included in the FDA’s 503B bulk drug substances list for compounding in topical anesthetics, reflecting its historical clinical utility .
  • Deuterated analogs like Dibucaine-d9 are excluded from therapeutic use due to regulatory restrictions on isotopically labeled drugs but are essential in bioanalytical research .

Biological Activity

Dibucaine-d9 hydrochloride is a stable isotope-labeled derivative of dibucaine, a local anesthetic commonly used for pain relief. The "d9" designation indicates the incorporation of heavy isotopes, which enhances its utility in pharmacological research, particularly in tracing and quantifying drug interactions within biological systems. This compound has garnered interest due to its significant biological activity, particularly in inhibiting pain pathways.

  • Chemical Formula : C20_{20}H30_{30}ClN3_3O2_2 (CID 46781245)
  • Molecular Weight : Approximately 373.93 g/mol
  • Structure : Dibucaine features an aromatic ring and a piperidine moiety, contributing to its anesthetic properties.

Dibucaine-d9 acts primarily by blocking sodium channels in nerve cells, which inhibits the generation and propagation of action potentials. This mechanism is crucial for its effectiveness as a local anesthetic. The compound's interaction with ion channels is essential in managing pain transmission pathways.

Inhibition Potency

Dibucaine-d9 exhibits notable inhibitory effects on various enzymes and receptors:

  • Aldehyde Dehydrogenase Type 2 (ALDH2) : It has an IC50_{50} value of approximately 35 µM, indicating its potency in inhibiting this enzyme, which is involved in alcohol metabolism and may have implications for alcohol-related conditions.
  • Sodium Channels : The compound's interaction with voltage-gated sodium channels is critical for its anesthetic effects, leading to reduced nerve excitability .

Comparative Analysis with Other Local Anesthetics

Compound NameStructure TypePrimary UseUnique Features
DibucaineAmide-type anestheticLocal anestheticLong duration of action
LidocaineAmide-type anestheticLocal anestheticRapid onset; widely used in dentistry
BupivacaineAmide-type anestheticLocal anestheticLonger duration of action
ProcaineEster-type anestheticLocal anestheticHistorically significant; less potent
Dyclonine-d9Alkyl-phenylketoneLocal anestheticIsotopic labeling for enhanced tracking

Dibucaine-d9 stands out due to its isotopic labeling, allowing for enhanced tracking and analysis in pharmacological studies compared to non-labeled counterparts .

Clinical Applications

Dibucaine-d9 has been utilized in various clinical settings, particularly in procedures requiring localized pain control. Its long-lasting effects make it suitable for both surgical and dental applications. Research indicates that the compound can effectively manage postoperative pain when administered appropriately.

Pharmacokinetics

Research into the pharmacokinetics of dibucaine-d9 suggests that it has a favorable absorption profile when administered locally. Studies show that the compound can achieve therapeutic concentrations at the site of administration without significant systemic absorption, minimizing potential side effects associated with systemic exposure .

Toxicological Studies

Toxicological assessments have demonstrated that dibucaine-d9 has a relatively low toxicity profile when used within recommended dosages. However, like other local anesthetics, it may cause adverse effects such as allergic reactions or systemic toxicity if overdosed or improperly administered.

Q & A

Q. What analytical methods are recommended for identifying Dibucaine-d9 Hydrochloride in pharmaceutical formulations?

Methodological Answer:

  • HPLC Retention Time Consistency : Replace UV spectroscopy with HPLC for higher specificity. Prepare standard and assay solutions at matched concentrations (e.g., 0.1 mg/mL) and compare retention times of the major peak. Ensure mobile phase conditions (e.g., acetonitrile:phosphate buffer pH 3.0) are optimized to resolve Dibucaine-d9 from matrix interferences .
  • Deuterium Verification : Use mass spectrometry (MS) to confirm the presence of nine deuterium atoms in the molecular structure, ensuring isotopic purity ≥98% .

Q. How should this compound be stored to maintain stability during long-term studies?

Methodological Answer:

  • Storage Conditions : Store in tightly sealed, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid humidity to prevent hydrolysis of the hydrochloride salt .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., free base formation) .

Advanced Research Questions

Q. How can researchers optimize HPLC methods to resolve Dibucaine-d9 from its non-deuterated analog (Dibucaine) in pharmacokinetic studies?

Methodological Answer:

  • Chromatographic Adjustments : Use a C18 column with a gradient elution (e.g., 0.1% trifluoroacetic acid in water:acetonitrile) to exploit subtle polarity differences caused by deuterium substitution. Validate resolution (R > 2.0) and retention time reproducibility across ≥5 batches .
  • Sensitivity Enhancement : Employ tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) for trace-level quantification in biological matrices (LOQ ≤1 ng/mL) .

Q. What synthetic challenges arise when incorporating nine deuterium atoms into Dibucaine Hydrochloride?

Methodological Answer:

  • Deuterium Source Selection : Use deuterated precursors (e.g., D2O or deuterated solvents) during key steps like quinuclidine ring deuteration. Monitor isotopic purity via NMR (e.g., disappearance of proton signals at δ 1.2–1.8 ppm) .
  • Yield Optimization : Adjust reaction temperatures and catalyst loadings (e.g., Pd/C in D2 atmosphere) to minimize protium exchange. Typical yields for deuterated intermediates range from 60–75% .

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolism of Dibucaine-d9 in vivo?

Methodological Answer:

  • Metabolic Profiling : Compare plasma half-lives of Dibucaine-d9 and non-deuterated Dibucaine in rodent models using LC-MS/MS. Deuterium substitution at metabolic "hotspots" (e.g., benzylic positions) can reduce CYP450-mediated clearance by 2–3 fold .
  • Isotope Effect Quantification : Calculate KIE values (k_H/k_D) for specific metabolic pathways (e.g., N-dealkylation) using Michaelis-Menten kinetics in liver microsomes .

Method Validation and Data Analysis

Q. What statistical approaches are recommended for resolving contradictory data in Dibucaine-d9 pharmacokinetic studies?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., diet, circadian rhythms) in animal studies. Use mixed-effects models to account for inter-individual variability .
  • Sensitivity Testing : Replicate experiments under controlled conditions (e.g., fixed dosing intervals, standardized euthanasia protocols) to isolate deuterium-specific effects .

Safety and Handling

Q. What precautions are critical when handling this compound in electrophysiology experiments?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators. Avoid electrostatic discharge by grounding equipment .
  • Waste Disposal : Neutralize waste solutions with 1M NaOH before incineration to prevent environmental release of deuterated byproducts .

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